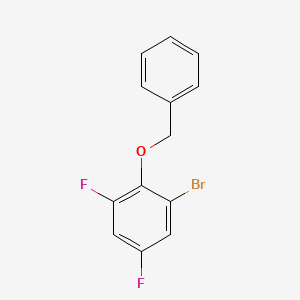

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

Description

BenchChem offers high-quality 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3,5-difluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUCIQBUUEETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675006 | |

| Record name | 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942143-10-4 | |

| Record name | 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the selective ortho-bromination of 3,5-difluorophenol to yield the key intermediate, 2-bromo-3,5-difluorophenol. This is followed by a Williamson ether synthesis to introduce the benzyl protecting group, affording the target molecule. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the successful and efficient synthesis of this compound.

Introduction and Strategic Overview

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The title compound, 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene, serves as a versatile intermediate, possessing multiple functional handles for further chemical elaboration. The synthetic strategy detailed herein is designed for efficiency, selectivity, and scalability, prioritizing the use of readily available reagents and well-established reaction mechanisms.

The overall synthetic pathway can be visualized as follows:

Caption: Proposed mechanism for selective ortho-bromination.

Experimental Protocol: Selective ortho-Bromination

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3,5-Difluorophenol | 130.09 | 5.00 g | 38.4 |

| N-Bromosuccinimide (NBS) | 177.98 | 6.84 g | 38.4 |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.66 g | 3.84 |

| Methanol (ACS Grade) | 32.04 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated aq. NaHCO₃ | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorophenol (5.00 g, 38.4 mmol) and p-toluenesulfonic acid (0.66 g, 3.84 mmol).

-

Add methanol (100 mL) and stir at room temperature until all solids have dissolved.

-

In a separate beaker, dissolve N-bromosuccinimide (6.84 g, 38.4 mmol) in methanol (50 mL).

-

Slowly add the NBS solution to the stirred solution of 3,5-difluorophenol over a period of 20-30 minutes at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-bromo-3,5-difluorophenol by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Step 2: Synthesis of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

The second step involves the formation of an ether linkage via the Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. [1]

Mechanistic Principles and Reagent Selection

The Williamson ether synthesis is a highly reliable method for preparing ethers. [1]The reaction proceeds via an SN2 mechanism, where the alkoxide or phenoxide ion attacks the primary alkyl halide. [1]For this synthesis, 2-bromo-3,5-difluorophenol is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. This potent nucleophile then attacks benzyl bromide, displacing the bromide ion and forming the desired benzylic ether. The use of a primary halide like benzyl bromide is crucial to favor the SN2 pathway and avoid potential elimination side reactions that can occur with secondary or tertiary halides. [1]

Sources

An In-depth Technical Guide to 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene (CAS: 942143-10-4)

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene, a key building block in modern synthetic chemistry. The document elucidates the compound's chemical and physical properties, outlines a robust and detailed protocol for its synthesis via Williamson ether synthesis, and delves into its reactivity, particularly in palladium-catalyzed cross-coupling reactions. Furthermore, this guide explores the strategic application of this molecule in the design and development of novel therapeutics, supported by an analysis of its structural features. Safety protocols and detailed characterization data are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction: A Versatile Building Block in Medicinal Chemistry

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility stems from a unique combination of functional groups: a reactive bromine atom, a bulky benzyloxy protecting group, and two electron-withdrawing fluorine atoms. This distinct substitution pattern offers a powerful platform for medicinal chemists to introduce molecular diversity and fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). The benzyloxy group not only protects the phenolic oxygen but also influences the steric and electronic environment of the aromatic ring, which can be strategically exploited in multi-step syntheses.

This guide will provide a detailed exploration of the synthesis, properties, and applications of this important synthetic intermediate.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the necessary safety precautions, is paramount for the successful and safe handling of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 942143-10-4 | [1][2] |

| Molecular Formula | C₁₃H₉BrF₂O | [1][2] |

| Molecular Weight | 299.11 g/mol | [2][3] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥97% | [2] |

Safety Information

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Statement | Precautionary Code |

| H315: Causes skin irritation | P264, P280, P302+P352, P321, P362 |

| H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P321 |

Signal Word: Warning[2]

Pictogram: GHS07 (Harmful)[2]

Synthesis of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

The most logical and efficient synthetic route to 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is through a Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[4] In this case, the precursors are 2-bromo-4,6-difluorophenol and benzyl bromide.

Synthesis of the Precursor: 2-Bromo-4,6-difluorophenol

A common route to 2-bromo-4,6-difluorophenol involves a multi-step process starting from 1,3-difluorobenzene. This pathway includes nitration, reduction, diazotization, and hydrolysis to yield the corresponding phenol.[5]

Detailed Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of the title compound from 2-bromo-4,6-difluorophenol.

Reaction Scheme:

Caption: Williamson ether synthesis of the target compound.

Materials:

-

2-bromo-4,6-difluorophenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetone (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4,6-difluorophenol and anhydrous potassium carbonate.

-

Solvent and Reagent Addition: Add anhydrous acetone to the flask to create a stirrable suspension. While stirring, add benzyl bromide dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to obtain the crude product. Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the final product.

Reactivity and Applications in Drug Discovery

The strategic placement of the bromine atom makes 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester. This reaction is widely used to construct biaryl scaffolds, which are prevalent in many pharmaceutical agents.

Generalized Reaction Scheme:

Caption: Generalized Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities. This is particularly valuable in drug development as the amine group is a common feature in bioactive molecules.

Generalized Reaction Scheme:

Caption: Generalized Buchwald-Hartwig amination reaction.

The bulky benzyloxy group may influence the rate and efficiency of these cross-coupling reactions due to steric hindrance around the reactive C-Br bond. Optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base, is crucial for achieving high yields.

Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals for the benzylic protons and the aromatic protons of both the benzyl group and the difluorobromobenzene ring. The benzylic protons (CH₂) would likely appear as a singlet. The protons on the difluorobromobenzene ring will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbon atoms attached to fluorine will appear as doublets due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the bromo, fluoro, and benzyloxy substituents.

Predicted Mass Spectrum

In the mass spectrum, the molecular ion peak would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of roughly equal intensity). Key fragmentation pathways would likely involve the loss of the benzyl group and subsequent fragmentation of the difluorobromophenyl ring. A prominent peak at m/z 91, corresponding to the tropylium ion, is also anticipated.

Conclusion

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is a highly functionalized and versatile building block with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique combination of a reactive bromine atom, stabilizing fluorine atoms, and a protecting benzyloxy group provides a powerful tool for synthetic chemists. The synthetic protocol and reactivity profile detailed in this guide are intended to facilitate its effective and safe use in the laboratory, ultimately contributing to the advancement of drug discovery and development programs.

References

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, 4(4), 41-45.

-

Helal, M. (n.d.). 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Exploring 1-Bromo-2,3-Difluorobenzene: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, bromo-. Retrieved from [Link]

Sources

physical and chemical properties of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

An In-Depth Technical Guide to 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene for Advanced Chemical Research

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and physicochemical properties. 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene (CAS No. 942143-10-4) emerges as a significant building block, offering a unique combination of functionalities tailored for complex synthetic endeavors. This guide provides an in-depth analysis of its core properties, synthesis, reactivity, and handling, grounded in established chemical principles to empower researchers in its application.

The molecule's architecture is distinguished by three key features: a reactive bromine atom, poised for a variety of cross-coupling reactions; two fluorine atoms, which impart distinct electronic properties and can enhance metabolic stability in derivative compounds; and a benzyloxy group, which acts as a sterically influential protecting group for a phenol and can modify solubility. This trifecta of functionalities makes it a valuable intermediate for constructing novel pharmaceutical candidates and advanced materials.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount to its effective use in synthesis. While some experimental data for 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is not publicly documented, we can extrapolate key characteristics based on its structure and data from its parent analogue, 1-bromo-3,5-difluorobenzene.

Identification and Key Properties

The following table summarizes the known and estimated properties of the compound.

| Property | Value / Description | Source / Citation |

| CAS Number | 942143-10-4 | [1] |

| Molecular Formula | C₁₃H₉BrF₂O | [1] |

| Molecular Weight | 299.11 g/mol | [1] |

| Physical Form | Liquid (at room temperature) | [2] |

| Purity (Typical) | ≥97% | [2] |

| Boiling Point | Estimated >180 °C | Author's analysis |

| Density | Estimated ~1.5-1.6 g/mL | Author's analysis |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene); Insoluble in water. | General chemical principles |

Expert Analysis of Physical Properties: The parent compound, 1-bromo-3,5-difluorobenzene, is a liquid with a boiling point of 140 °C and a density of 1.676 g/mL.[3][4] The introduction of the large, nonpolar benzyloxy group (C₇H₇O) significantly increases the molecular weight and van der Waals forces. Consequently, the boiling point of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is expected to be substantially higher. The addition of the less dense benzyloxy group will likely result in a slight decrease in the overall density compared to its parent analogue.

Predicted Spectroscopic Characterization

No publicly archived spectra for this specific molecule are available. However, a robust prediction of its spectral characteristics can be made based on its constituent functional groups. This predictive analysis is crucial for reaction monitoring (TLC, GC-MS) and final product confirmation.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.50 - 7.30 (m, 5H): Phenyl protons of the benzyl group.

-

δ 6.80 - 6.60 (m, 2H): The two aromatic protons on the difluorobromophenyl ring will appear as multiplets due to coupling with each other and with the two fluorine atoms.

-

δ 5.20 (s, 2H): The benzylic methylene (-O-CH₂-Ph) protons, appearing as a sharp singlet.

¹³C NMR (101 MHz, CDCl₃):

-

δ 160-155 (dd): C-F carbons, showing large one-bond C-F coupling constants.

-

δ 136-135 (s): Quaternary carbon of the benzyl group attached to the methylene.

-

δ 129-127 (m): Phenyl carbons of the benzyl group.

-

δ 115-100 (m): Aromatic carbons of the difluorobromophenyl ring.

-

δ 75-70 (s): Benzylic methylene carbon (-O-C H₂-Ph).

¹⁹F NMR (376 MHz, CDCl₃):

-

A single multiplet is expected, as the two fluorine atoms are chemically equivalent. Its chemical shift would be in the typical range for aryl fluorides.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): Expect a characteristic pair of peaks at m/z 298 and 300, with nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Base Peak: A prominent peak at m/z 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺), is highly probable due to the facile cleavage of the benzyl group.

-

Other Fragments: Loss of the entire benzyloxy group would lead to a fragment ion at m/z 191/193 ([C₆H₂BrF₂]⁺).

Section 2: Synthesis and Purification Protocol

The most direct and reliable method for preparing 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is the Williamson ether synthesis. This venerable SN2 reaction is ideally suited for coupling a phenoxide with a primary halide.[5][6] The required precursor, 2-bromo-4,6-difluorophenol, is commercially available, making this a practical laboratory-scale synthesis.[1][7]

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4,6-difluorophenol (1.0 eq., e.g., 2.09 g, 10 mmol).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq., 2.76 g, 20 mmol). Expert Insight: K₂CO₃ is a mild and effective base for deprotonating phenols, minimizing side reactions compared to stronger bases like NaH.[8]

-

Add anhydrous acetonitrile (40 mL). The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the SN2 reaction.[5]

-

-

Addition of Reagent:

-

Add benzyl bromide (1.1 eq., 1.3 mL, 11 mmol) to the suspension via syringe. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.

-

-

Reaction Execution:

-

Heat the reaction mixture to 70 °C and stir vigorously.

-

Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The starting phenol should be more polar (lower Rf) than the ether product. The reaction is typically complete within 4-8 hours.

-

-

Aqueous Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate (2x 20 mL).

-

Combine the filtrates and transfer to a separatory funnel. Wash with water (2x 50 mL) and then with brine (1x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc).

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to afford 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene as a liquid.

-

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is primarily centered on the reactivity of its C-Br bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are foundational in modern drug development for assembling complex molecular architectures.

Caption: Generalized scheme of a Suzuki-Miyaura cross-coupling reaction.

Causality of Experimental Choices: The Role of Steric Hindrance

Expertise & Experience: The placement of the benzyloxy group ortho to the bromine atom introduces significant steric bulk around the reaction center. This has critical implications for catalyst selection and reaction efficiency.

-

Oxidative Addition: The initial, often rate-limiting, step in cross-coupling is the oxidative addition of the Pd(0) catalyst into the C-Br bond. Severe steric hindrance can slow this step.[9][10]

-

Ligand Choice: To overcome this hindrance, bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) are often required. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can more readily access the sterically shielded C-Br bond.

-

Trustworthiness of Protocol: A self-validating protocol for a cross-coupling reaction involving this substrate would involve screening a panel of modern palladium catalysts and ligands to identify the optimal system, rather than relying on classical catalysts like Pd(PPh₃)₄, which may prove ineffective. For particularly challenging couplings, specialized catalysts designed for sterically demanding substrates may be necessary.[11]

The benzyloxy group also serves as a robust protecting group for the phenol, which can be cleaved in a later synthetic step via hydrogenolysis (H₂, Pd/C) to reveal a hydroxyl group—a key pharmacophore in many biologically active molecules.

Section 4: Safety and Handling

Adherence to rigorous safety protocols is essential when working with this compound.

| Hazard Information | Precautionary Measures |

| GHS Pictogram: GHS07 (Harmful) | Engineering Controls: Use only in a well-ventilated chemical fume hood. |

| Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation) | Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |

| Storage: Store at room temperature in a tightly sealed container. | Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. |

| Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. | Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. |

Conclusion

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined reactive site, coupled with the modulating effects of its fluoro and benzyloxy substituents, provides a powerful tool for the synthesis of complex, high-value molecules. By understanding its physical properties, adopting a rational synthetic approach, and carefully considering the steric and electronic factors that govern its reactivity, scientists can effectively leverage this compound to accelerate their research and development programs.

References

-

Jans, A. C. H., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. [Link]

-

Chem-Impex International, Inc. (n.d.). 2-Bromo-4,6-difluorophenol. Retrieved January 20, 2026, from [Link]

-

Gagnier, J.-P., & Giguère, D. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1, 235-238. [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Coupling of ortho-substituted aryl chlorides with bulky amides. Retrieved January 20, 2026, from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved January 20, 2026, from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

-

Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85. [Link]

-

National Center for Biotechnology Information. (n.d.). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoro-6-methylphenol.

-

Modgraph Consultants Ltd. (n.d.). Substituent Chemical Shifts in NMR. Retrieved January 20, 2026, from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 1-(Benzyloxy)-4-[(2-nitro-alpha,alpha,alpha-trifluoro-p-tolyl)oxy]benzene. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 1,2-Difluorobenzene. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoro-6-nitrophenol....

Sources

- 1. 2-Bromo-4,6-difluorophenol - CAS 98130-56-4 - City Chemical LLC. [citychemical.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. chemscene.com [chemscene.com]

- 7. orgchemres.org [orgchemres.org]

- 8. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Coupling of ortho-substituted aryl chlorides with bulky amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene molecular weight and formula

An In-Depth Technical Guide to 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is a halogenated aromatic ether that serves as a sophisticated building block in synthetic organic chemistry. Its unique substitution pattern—featuring a bulky benzyloxy group for steric influence and solubility, alongside bromine and fluorine atoms that modulate electronic properties and offer sites for further functionalization—makes it a valuable intermediate. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic pathway with detailed protocols, discusses methods for its characterization, and explores its potential applications, particularly within the realm of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms is a well-established strategy for enhancing the metabolic stability and binding affinity of pharmaceutical candidates, positioning this compound as a key starting material for novel therapeutics.[1]

Physicochemical and Structural Properties

The chemical identity and physical characteristics of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene are fundamental to its application and handling. The molecule's structure is defined by a benzene ring asymmetrically substituted with four different groups, leading to distinct chemical environments across the aromatic system.[1] The benzyloxy group introduces significant steric bulk and enhances solubility in organic solvents, while the electronegative fluorine atoms and the reactive bromine atom dictate its chemical behavior in synthetic transformations.[1]

Table 1: Core Properties of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

| Property | Value | Source(s) |

| Molecular Formula | C13H9BrF2O | [1][2][3] |

| Molecular Weight | 299.11 g/mol | [1][3][4] |

| CAS Number | 942143-10-4 | [2][4][5] |

| Physical Form | Liquid | |

| Typical Purity | ≥97% | |

| InChI Key | NDAUCIQBUUEETC-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2F)F)Br | [4] |

Synthesis and Mechanistic Considerations

The proposed pathway involves a nucleophilic aromatic substitution (SNAr) to introduce a hydroxyl group, followed by a Williamson ether synthesis to append the benzyl group.

Sources

- 1. 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene | 942143-10-4 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. arctomsci.com [arctomsci.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 7. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene, a polysubstituted aromatic compound of interest to researchers in medicinal chemistry and materials science. By deconstructing the molecule into its constituent structural motifs—the benzyloxy group and the 1-bromo-3,5-difluorophenyl ring—we can predict and interpret the complex spectral features that arise. This whitepaper explains the causal factors behind the observed chemical shifts (δ) and spin-spin coupling constants (J), with a particular focus on the profound influence of the fluorine substituents. Detailed tables of predicted spectral data, a standardized experimental protocol, and a discussion of advanced NMR phenomena are provided to serve as a definitive reference for scientists working with this or structurally related compounds.

Introduction and Structural Overview

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene (CAS 942143-10-4) is a halogenated aromatic ether. Its utility as a synthetic building block stems from the orthogonal reactivity of its substituents, allowing for selective functionalization. The structural complexity, featuring a crowded and electronically diverse aromatic core, makes NMR spectroscopy the definitive tool for its characterization.

A rigorous analysis of its NMR spectra requires a foundational understanding of how each substituent—bromine, fluorine, and the benzyloxy group—modulates the magnetic environment of the nuclei within the molecule.

-

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, significantly deshielding nearby nuclei. Furthermore, the ¹⁹F nucleus (spin I=½, 100% natural abundance) couples strongly with both ¹H and ¹³C nuclei over multiple bonds, providing invaluable structural information.[1]

-

Bromine: This halogen has a moderate electron-withdrawing inductive effect and a "heavy atom" effect that influences the chemical shift of the carbon to which it is attached.

-

Benzyloxy Group (-OCH₂Ph): The ether oxygen is inductively electron-withdrawing but can act as a π-electron donor through resonance. This group contributes a characteristic methylene singlet and a set of signals for its own phenyl ring.

The interplay of these electronic and steric effects results in a unique and diagnostic NMR fingerprint.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene are numbered as shown in the diagram below. This systematic numbering will be used for all spectral assignments.

Caption: Atom numbering scheme for 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum can be logically divided into three distinct regions: the benzyloxy methylene protons, the benzyloxy phenyl protons, and the protons on the difluorobromophenyl ring. The analysis is based on established substituent effects and coupling constant data from analogous fluorinated and aromatic compounds.

-

Benzyloxy Methylene Protons (H7): These two protons are chemically equivalent and have no adjacent proton neighbors. Consequently, they are expected to appear as a sharp singlet. Their position adjacent to an oxygen atom and an aromatic ring places their predicted chemical shift in the δ 5.0–5.4 ppm range.[2]

-

Benzyloxy Phenyl Protons (H9-H13): These five protons constitute a complex, overlapping multiplet pattern typical of a monosubstituted benzene ring, expected in the δ 7.3–7.5 ppm region.[2]

-

Difluorobromophenyl Protons (H4, H6): These two protons are in distinct chemical environments and will couple to each other and to the nearby fluorine atoms.

-

H-H Coupling: H4 and H6 are meta to each other, resulting in a small ⁴J(H,H) coupling of approximately 2-3 Hz.

-

H-F Coupling: H4 is ortho to the fluorine on C5 (³J(H,F) ≈ 6-10 Hz) and meta to the fluorine on C3 (⁴J(H,F) ≈ 1-5 Hz).[1] H6 is meta to the fluorine on C5 (⁴J(H,F) ≈ 1-5 Hz). The combined effect of these couplings will result in complex multiplets for both H4 and H6, likely appearing as a triplet of doublets or a doublet of triplets. Their chemical shifts are anticipated to be in the δ 6.8–7.2 ppm range due to the deshielding effects of the adjacent halogens and oxygen.

-

The following table summarizes the anticipated ¹H NMR data when recorded in CDCl₃.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| H7 (-OCH₂-) | 5.25 | s (singlet) | 2H | N/A |

| H9, H10, H11, H12, H13 | 7.30 - 7.50 | m (multiplet) | 5H | N/A (complex overlap) |

| H4 | 6.95 | dt (doublet of triplets) | 1H | ³J(H4,F5) ≈ 8.0, ⁴J(H4,F3) ≈ 2.5, ⁴J(H4,H6) ≈ 2.5 |

| H6 | 7.10 | m (multiplet) | 1H | ⁴J(H6,F5) ≈ 2.5, ⁴J(H6,H4) ≈ 2.5 |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a wealth of information, most notably through the characteristic carbon-fluorine coupling constants, which are invaluable for definitive assignments.

-

Carbonylbons Directly Bonded to Fluorine (C3, C5): These carbons will exhibit the largest C-F coupling, a one-bond coupling (¹J(C,F)) typically in the range of 240–260 Hz.[1][3] This large coupling splits their signals into distinct doublets. Their chemical shifts are significantly downfield due to the extreme deshielding by fluorine.

-

Other Aromatic Carbons (C1, C2, C4, C6): These carbons will display smaller couplings to the fluorine atoms over two, three, or four bonds.

-

²J(C,F): Typically 15–25 Hz. C2 will be coupled to two non-equivalent fluorine atoms, potentially appearing as a triplet or a doublet of doublets.

-

³J(C,F): Typically 5–10 Hz. C1 will be coupled to both fluorine atoms.

-

⁴J(C,F): Typically < 4 Hz.[3]

-

-

Carbon Attached to Bromine (C1): The "heavy atom effect" of bromine typically shifts the attached carbon signal upfield relative to a C-H carbon.

-

Benzyloxy Group Carbons (C7-C13): The methylene carbon (C7) is expected around δ 70-75 ppm.[4] The aromatic carbons (C8-C13) will appear in the typical δ 127–137 ppm range.

The following table summarizes the anticipated ¹³C NMR data when recorded in CDCl₃.

| Assignment | Predicted δ (ppm) | Multiplicity (from C-F Coupling) | Predicted Coupling Constants (J, Hz) |

| C7 (-OCH₂-) | 74.5 | s (singlet) | N/A |

| C1 | 95.0 | t (triplet) | ³J(C,F) ≈ 8.0 |

| C2 | 158.0 | t (triplet) | ²J(C,F) ≈ 20.0 |

| C3 | 162.5 | d (doublet) | ¹J(C,F) ≈ 250.0 |

| C4 | 105.0 | t (triplet) | ²J(C,F) ≈ 22.0, ⁴J(C,F) ≈ 3.0 |

| C5 | 163.0 | d (doublet) | ¹J(C,F) ≈ 255.0 |

| C6 | 110.0 | d (doublet) | ²J(C,F) ≈ 21.0 |

| C8 | 136.5 | s (singlet) | N/A |

| C9, C13 | 128.0 | s (singlet) | N/A |

| C10, C12 | 128.8 | s (singlet) | N/A |

| C11 | 128.5 | s (singlet) | N/A |

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, the following standardized protocol should be rigorously followed.

-

Analyte Quantity: Accurately weigh 10–20 mg of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene for ¹H NMR, or 30-50 mg for ¹³C NMR.[5][6]

-

Solvent Selection: Use a high-purity deuterated solvent, typically 0.6–0.7 mL of Chloroform-d (CDCl₃), which is suitable for many nonpolar organic compounds.[5] Note that solvent choice can influence chemical shifts.[7][8][9]

-

Dissolution: Add the solvent to the vial containing the analyte. Gently vortex or sonicate if necessary to ensure complete dissolution. Visually inspect for any suspended solid particles, which can degrade spectral quality.[6]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[6]

-

Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove any fingerprints or dust. Securely cap the tube.[5]

Caption: Standardized workflow for NMR data acquisition and processing.

For an unambiguous assignment of all signals, especially the closely spaced aromatic carbons, a suite of two-dimensional (2D) NMR experiments is recommended:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin coupling networks, which would confirm the ⁴J(H,H) coupling between H4 and H6.[10][11]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, definitively linking the ¹H signals of H4 and H6 to their corresponding ¹³C signals.[11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning the quaternary (non-protonated) carbons like C1, C2, C3, C5, and C8 by observing their correlations to nearby protons.[12][13]

Conclusion

The ¹H and ¹³C NMR spectra of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene present a rich tapestry of structural information. The key diagnostic features are the benzyloxy methylene singlet around δ 5.25 ppm, the complex multiplets for the two distinct aromatic rings, and, most significantly, the large one-bond and smaller long-range carbon-fluorine coupling constants in the ¹³C NMR spectrum. This guide provides a robust framework for interpreting these spectra, grounded in the fundamental principles of substituent effects and spin-spin coupling. By following the outlined experimental protocol and leveraging advanced 2D NMR techniques, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

-

2D NMR Spectroscopy. (n.d.). Slideshare. Retrieved from [Link]

-

Lewis, R. G., & Dyer, D. S. (1969). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]

-

Kovrigin, E. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Retrieved from [Link]

-

Lokey, R. S., I-Ghio, D., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(36), 8943-8944. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog. Retrieved from [Link]

-

Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. Retrieved from [Link]

-

SIPO, A. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

-

Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

University of Wyoming. (n.d.). NMR Basic Operation. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

-

Allery, A. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

-

Peralta, J. E. (2013). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. ResearchGate. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Typical 13C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Popenda, L., et al. (2018). Carbon-fluorine coupling constants, n J CF. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 12(4), 331-336. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756. Retrieved from [Link]

-

Kalinowski, H.-O., Berger, S., & Braun, S. (1988). 5 Combination of 1H and 13C NMR Spectroscopy. In Carbon-13 NMR Spectroscopy. John Wiley & Sons. Retrieved from [Link]

-

Loemker, J. E., et al. (1968). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 90(14), 3775-3778. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3,5-difluorobenzene. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 794-836. Retrieved from [Link]

-

SciSpace. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 8. reddit.com [reddit.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. 2D NMR Spectroscopy | PPTX [slideshare.net]

stability and storage conditions for 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

An In-depth Technical Guide to the Stability and Storage of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

For researchers, scientists, and drug development professionals, ensuring the integrity of chemical reagents is paramount to the success and reproducibility of experimental work. This guide provides a detailed examination of the stability and optimal storage conditions for 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene, a key building block in synthetic chemistry. By understanding the chemical nature of this compound, we can mitigate degradation and ensure its viability for research and development.

Chemical Profile and Inherent Stability

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene possesses two key structural features that dictate its stability: a benzyl ether linkage and a substituted bromobenzene ring. The interplay of these functional groups determines its susceptibility to various environmental factors.

The Benzyl Ether Group: Benzyl ethers are widely used as protecting groups in organic synthesis due to their general stability across a broad range of reaction conditions.[1][2] They are notably resistant to many nucleophiles, bases, and mild acidic conditions. However, this stability is not absolute. The benzylic position is susceptible to oxidation, and the ether linkage can be cleaved under specific, often harsh, reductive or oxidative conditions.[2][3]

The Difluorobromobenzene Ring: The aromatic ring is substituted with two electron-withdrawing fluorine atoms and a bromine atom. These substituents influence the electron density of the ring and can affect its reactivity. While the C-Br bond can be susceptible to cleavage, particularly under photochemical or harsh reductive conditions, the fluorinated benzene ring is generally stable.

A critical consideration for long-term storage is the potential for oxidative degradation of the benzyl ether moiety. Studies on similar benzyl ethers have shown that over extended periods, exposure to air at room temperature can lead to oxidation, forming corresponding benzaldehydes and benzoic acids.[4][5] This process can be accelerated by light and elevated temperatures.

Factors Influencing Stability

The stability of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is influenced by several external factors. Understanding and controlling these is key to preserving the compound's purity and reactivity.

-

Temperature: While some suppliers suggest storing at room temperature, this may not be optimal for long-term storage due to the potential for slow oxidative degradation. Elevated temperatures can accelerate this process.

-

Atmosphere: The presence of oxygen is a primary driver for the oxidative degradation of the benzyl ether group.[4][5]

-

Light: Aromatic halides and benzylic ethers can be sensitive to light, which can promote the formation of radical species and lead to decomposition.

-

Moisture: While benzyl ethers are generally stable to hydrolysis under neutral pH, the presence of moisture, especially in combination with acidic or basic impurities, could potentially lead to cleavage of the ether bond over time.

-

Incompatible Materials: Strong oxidizing agents are incompatible with this compound and can cause rapid and potentially hazardous decomposition.[6][7][8]

The following diagram illustrates the key factors that can impact the stability of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Safety and Handling of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

The core principle of this guide is risk mitigation through a deep understanding of the molecule's constituent parts: the halogenated aromatic ring and the benzyl ether moiety. By understanding the hazards associated with these structural components, we can preemptively address safety concerns and implement appropriate handling procedures.

Compound Profile and Hazard Analysis by Analogy

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is a halogenated monoaromatic compound.[6] Its structure suggests a combination of hazards derived from the difluorobromobenzene core and the benzyloxy substituent.

-

1-Bromo-3,5-difluorobenzene Core: Data from this structural analog indicates that the core moiety is a flammable liquid and vapor.[6][7] It is harmful if swallowed, causes skin irritation, and may provoke an allergic skin reaction.[6][7][8] Furthermore, there is a risk of damage to organs through prolonged or repeated exposure.[6][8] This compound is also recognized as being very toxic to aquatic life with long-lasting effects.[6][7][8]

-

Benzyloxy Moiety: The benzyloxy group (a benzyl ether) is common in organic synthesis. While some simple benzyl-substituted alcohols and ethers are not considered hazardous under OSHA 29 CFR 1910.1200, it is prudent to treat all novel or uncharacterized benzyl derivatives as potential irritants to the skin, eyes, and respiratory tract, and as possible skin sensitizers.[3][4][9] Certain benzyloxy compounds are known to be harmful if swallowed and can cause serious eye damage.[5]

Based on this composite analysis, a presumptive hazard profile for 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene has been constructed.

Hazard Identification and Classification

The following table summarizes the anticipated hazards based on GHS (Globally Harmonized System) classifications derived from its structural analogs.

| Hazard Class | GHS Hazard Statement | Source (Analog) |

| Physical Hazards | H226: Flammable liquid and vapor[6][7] | 1-Bromo-3,5-difluorobenzene |

| Health Hazards | H302: Harmful if swallowed[5][6][10] | 1-Bromo-3,5-difluorobenzene, 2-(Benzyloxy)ethanol, 2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene |

| H315: Causes skin irritation[6][7][10] | 1-Bromo-3,5-difluorobenzene, 2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene | |

| H317: May cause an allergic skin reaction[6][7] | 1-Bromo-3,5-difluorobenzene | |

| H319: Causes serious eye irritation[10] | 2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene | |

| H335: May cause respiratory irritation[10] | 2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene | |

| H373: May cause damage to organs through prolonged or repeated exposure[6] | 1-Bromo-3,5-difluorobenzene | |

| Environmental Hazards | H410: Very toxic to aquatic life with long lasting effects[6][7] | 1-Bromo-3,5-difluorobenzene |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory when handling this compound.

3.1 Engineering Controls:

-

Fume Hood: All manipulations of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Eyewash Station and Safety Shower: A readily accessible and tested eyewash station and safety shower are essential.

3.2 Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

-

Hand Protection: Nitrile or neoprene gloves are recommended. Given that this compound may cause skin irritation and sensitization, it is crucial to change gloves immediately if they become contaminated.[4][11]

-

Skin and Body Protection: A flame-retardant laboratory coat is required. For larger quantities or procedures with a high splash risk, a chemical-resistant apron should be worn.[11]

-

Respiratory Protection: While working in a fume hood should provide adequate protection, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency situations or if engineering controls fail.

Safe Handling, Storage, and Experimental Workflow

Adherence to a strict protocol is critical for the safe handling and storage of this compound.

4.1 Handling:

-

Preparation: Before handling, ensure all necessary PPE is worn and the fume hood is functioning correctly.

-

Aliquotting: For weighing, transfer a small amount of the compound to a tared, sealed container inside the fume hood. Avoid weighing on an open bench.

-

Transfers: Use a syringe or cannula for liquid transfers to minimize exposure.

-

Spill Prevention: Work in a secondary container (e.g., a tray) to contain any potential spills.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[10][11] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][11]

4.2 Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

-

Conditions to Avoid: Store away from heat, sparks, open flames, and other ignition sources.[7][11] This compound should be stored in a designated flammables cabinet.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

4.3 Experimental Workflow Diagram:

Caption: Decision-making guide for emergency situations.

Disposal Considerations

All waste containing 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene must be treated as hazardous.

-

Waste Collection: Collect all waste materials (including contaminated absorbents and disposable PPE) in clearly labeled, sealed containers.

-

Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. [8]Do not dispose of it down the drain or with regular trash.

-

Environmental Precaution: Due to its high toxicity to aquatic life, prevent any release into the environment. [7][11] This guide is intended to provide a framework for the safe handling of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene. It is imperative that all users supplement this information with their institution's specific safety protocols and exercise prudent laboratory practices at all times.

References

-

PubChem. 1-Bromo-3,5-difluorobenzene. Available at: [Link]

- Anonymous. SAFETY DATA SHEET.

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Scientific Opinion on the safety and efficacy of benzyl alcohols, aldehydes, acids, esters and acetals (chemical group 23) when used as flavourings for all animal species. EFSA Journal 2012;10(7):2785. Available at: [Link]

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

Sources

- 1. scbt.com [scbt.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-3,5-difluorobenzene | 461-96-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. researchgate.net [researchgate.net]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. 1-Bromo-3,5-difluorobenzene - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS) on the polysubstituted aromatic compound 2-(benzyloxy)-1-bromo-3,5-difluorobenzene. This substrate is a valuable building block in medicinal chemistry, and a thorough understanding of its reactivity is crucial for the strategic design of complex molecular targets. This document moves beyond simple procedural outlines to deliver a deep mechanistic understanding, predictive models for regioselectivity, and robust, field-tested experimental protocols.

Part 1: Mechanistic Analysis & Regioselectivity Prediction

The regiochemical outcome of an electrophilic attack on a polysubstituted benzene ring is not random; it is a predictable consequence of the interplay between the electronic and steric properties of the existing substituents.[1] A rigorous analysis of these factors is paramount for synthetic planning.

Pillar 1: Deconstruction of Substituent Electronic Effects

The reactivity of the benzene ring is governed by the cumulative electronic effects of its substituents, which can be dissected into inductive and resonance contributions.

-

2-Benzyloxy Group (-OCH₂Ph): This is a powerful activating group. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, this is overwhelmingly surpassed by its potent electron-donating resonance effect (+R), where the oxygen's lone pairs delocalize into the aromatic π-system. This +R effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more nucleophilic and thus more reactive towards electrophiles.[2][3] Consequently, the benzyloxy group is a strong ortho, para-director.

-

1-Bromo (-Br) & 3,5-Difluoro (-F) Groups: Halogens present a classic case of competing electronic effects. Due to their high electronegativity, they are strongly deactivating via the inductive (-I) effect, withdrawing electron density from the ring and making it less reactive than benzene.[4] However, they also possess lone pairs that can be donated to the ring through resonance (+R). While this +R effect is weaker than their -I effect (rendering them net deactivators), it is sufficient to direct incoming electrophiles to the ortho and para positions by stabilizing the cationic arenium ion intermediate.[4]

Pillar 2: The Cooperative Directing Landscape

With multiple substituents, the final regiochemical outcome is determined by the strongest activating group. In the case of 2-(benzyloxy)-1-bromo-3,5-difluorobenzene, the substituents work in a cooperative fashion to direct the incoming electrophile.

The available positions for substitution are C4 and C6. Let's analyze the directing vectors of each substituent:

-

Benzyloxy (at C2): Strongly directs para to the C6 position.

-

Bromo (at C1): Directs ortho to the C6 position and para to the C4 position.

-

Fluoro (at C3): Directs ortho to the C4 position and para to the C6 position.

-

Fluoro (at C5): Directs ortho to both the C4 and C6 positions.

Caption: Cooperative directing effects on the substrate.

Pillar 3: Steric Considerations

Steric hindrance can influence the regioselectivity, often favoring the less crowded position.[1] In this molecule, the C6 position is ortho to the bromine atom. While bromine is larger than hydrogen, the benzyloxy group is significantly bulkier. However, the powerful electronic activation provided by the benzyloxy group at the para position (C6) is a much stronger determining factor than the moderate steric hindrance from the adjacent bromine. Therefore, substitution at C6 is still predicted as the major pathway.

Part 2: Experimental Protocols & Methodologies

The following protocols are generalized for key electrophilic aromatic substitution reactions. They should be adapted based on laboratory conditions and the specific electrophile being used.

Caption: General experimental workflow for EAS reactions.

Protocol 1: Nitration

This procedure introduces a nitro (-NO₂) group, a versatile functional group for further transformations, such as reduction to an amine. The active electrophile is the nitronium ion (NO₂⁺).[5][6]

-

Materials:

-

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM), anhydrous

-

Ice, Deionized Water

-

Saturated Sodium Bicarbonate solution, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Experimental Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the substrate (1.0 eq) in anhydrous DCM. Cool the flask to 0 °C using an ice bath.

-

Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred substrate solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Monitoring: After the addition is complete, stir the reaction at 0 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of crushed ice and water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel or recrystallization to yield the desired 2-(benzyloxy)-1-bromo-3,5-difluoro-6-nitrobenzene.

-

Protocol 2: Bromination

This protocol installs a second bromine atom onto the aromatic ring using molecular bromine activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[7][8][9]

-

Materials:

-

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

-

Molecular Bromine (Br₂)

-

Iron(III) Bromide (FeBr₃), anhydrous

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM), anhydrous

-

Saturated Sodium Thiosulfate solution

-

-

Experimental Procedure:

-

Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel and protected from light, dissolve the substrate (1.0 eq) and anhydrous FeBr₃ (0.1 eq) in anhydrous CCl₄ or DCM.

-

Reaction: Cool the mixture to 0 °C. Slowly add a solution of Br₂ (1.1 eq) in the same solvent dropwise.

-

Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Quench the reaction by carefully adding saturated sodium thiosulfate solution to consume excess bromine.

-

Extraction and Purification: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to afford 2-(benzyloxy)-1,6-dibromo-3,5-difluorobenzene.

-

Part 3: Data Presentation & Troubleshooting

Table 1: Predicted Regiochemical Outcomes for EAS Reactions

| Reaction Type | Electrophile (E⁺) | Predicted Major Product |

| Nitration | NO₂⁺ | 2-(Benzyloxy)-1-bromo-3,5-difluoro-6-nitrobenzene |

| Bromination | Br⁺ | 2-(Benzyloxy)-1,6-dibromo-3,5-difluorobenzene |

| Chlorination | Cl⁺ | 2-(Benzyloxy)-6-chloro-1-bromo-3,5-difluorobenzene |

| Sulfonation | SO₃ | 3-(Benzyloxy)-2-bromo-4,6-difluorobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 1-(3-(Benzyloxy)-2-bromo-4,6-difluorophenyl)ethan-1-one |

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Reaction / Low Conversion | 1. Insufficiently reactive electrophile. 2. Ring is too deactivated by halogens. 3. Catalyst is inactive (e.g., hydrated). | 1. Use a stronger Lewis acid or more forcing conditions (e.g., higher temperature). 2. Increase reaction time or temperature cautiously. 3. Ensure all reagents and glassware are scrupulously dry. |

| Formation of Multiple Products | 1. Competing substitution at C4. 2. Over-reaction (di-substitution). 3. Temperature too high, reducing selectivity. | 1. Lower the reaction temperature to enhance selectivity for the electronically favored C6 product. 2. Use stoichiometric amounts of the electrophile (e.g., 1.0-1.1 equivalents). 3. Maintain strict temperature control, especially during addition. |

| Decomposition of Starting Material | 1. Reaction conditions are too harsh (strong acid, high temp). 2. Benzylic position is susceptible to side reactions (e.g., radical halogenation).[10] | 1. Use milder conditions or a less aggressive catalyst. 2. For halogenation, ensure the reaction is performed in the dark and without radical initiators to favor EAS over benzylic substitution. |

References

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Retrieved from [Link]

-

Polo, V., et al. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]

-

Introduction to regioselectivity in aromatic reactions. (2019, January 3). YouTube. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch12 : Electrophilic Aromatic Substitution. University of Calgary. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch 11 : Halogenation of alkyl benzenes. University of Calgary. Retrieved from [Link]

-

Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2024). Halogenation of Benzene. Chemistry Steps. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Halogenation of Benzene. Retrieved from [Link]

-

Farmer, S. (2019, June 5). 16.4: Halogenation of Alkyl Benzenes. Chemistry LibreTexts. Retrieved from [Link]

-

Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Retrieved from [Link]

-

Diemoz, K. (2010, September 13). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitration. Retrieved from [Link]

-

Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

-

Clark, J. (n.d.). The Nitration of Benzene. Chemguide. Retrieved from [Link]

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Google Patents. (n.d.). EP1045823B1 - Process for making certain benzoic acid compounds.

Sources

- 1. fiveable.me [fiveable.me]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

reactivity of the C-Br bond in 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is a key synthetic intermediate whose utility is fundamentally dictated by the reactivity of its carbon-bromine bond. This guide provides a comprehensive analysis of the factors governing the C-Br bond's reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions and metal-halogen exchange. We will explore the nuanced interplay of electronic and steric effects exerted by the ortho-benzyloxy and meta-difluoro substituents, offering field-proven insights into optimizing reaction conditions for transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as lithiation-borylation sequences. This document serves as a technical resource, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to empower researchers in leveraging this versatile building block for complex molecule synthesis.

Introduction: A Molecule of Strategic Importance

In the landscape of medicinal chemistry and materials science, the precise functionalization of aromatic scaffolds is paramount. 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene emerges as a valuable building block due to its unique substitution pattern. The carbon-bromine (C-Br) bond serves as the primary reactive handle for constructing new carbon-carbon and carbon-heteroatom bonds.[1] The strategic placement of a bulky, electron-donating benzyloxy group and two strongly electron-withdrawing fluorine atoms creates a complex electronic and steric environment that modulates the reactivity of this C-Br bond, enabling highly selective transformations.

Understanding and controlling this reactivity is crucial for its effective use in synthetic campaigns. The significant difference in bond dissociation energies between the C-Br and C-F bonds allows for chemoselective reactions, where the C-Br bond can be functionalized while leaving the C-F bonds intact for subsequent modifications or to serve as metabolic blockers in drug candidates.[2]

Core Reactivity Principles: Electronic and Steric Influences

The reactivity of the C-Br bond in 2-(benzyloxy)-1-bromo-3,5-difluorobenzene is a delicate balance of competing electronic and steric factors. The oxidative addition of the aryl bromide to a low-valent metal catalyst (typically palladium) is often the rate-determining step in cross-coupling cycles, and its efficiency is directly influenced by the substituents on the aromatic ring.[2]

-

Electronic Effects :

-

Benzyloxy Group (-OBn) : This group exerts a dual electronic influence. It is a strong resonance donor (+R effect), increasing electron density at the ortho and para positions.[3] This increased electron density on the carbon atom of the C-Br bond can facilitate the oxidative addition step.[3] Concurrently, the oxygen atom has an electron-withdrawing inductive effect (-I effect) due to its high electronegativity.

-

Fluorine Atoms (-F) : As the most electronegative element, fluorine exerts a powerful -I effect, decreasing the overall electron density of the aromatic ring.[1] This deactivation can make oxidative addition more challenging compared to non-fluorinated analogues.

-

-

Steric Effects :

-

The benzyloxy group, positioned ortho to the bromine, is substantially larger and more sterically demanding than smaller alkoxy groups like methoxy.[3] This steric bulk can hinder the approach of the metal catalyst, potentially slowing the rate of oxidative addition. The choice of a suitable ligand on the catalyst is therefore critical to overcome this steric hindrance.[3][4]

-

Palladium-Catalyzed Cross-Coupling Reactions